molecular formula C18H20N4O2S2 B4421855 4-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole

4-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole

Cat. No.: B4421855
M. Wt: 388.5 g/mol
InChI Key: HNUBIHWJIPCDEH-UHFFFAOYSA-N
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Description

4-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzothiadiazole core, which is a heterocyclic structure containing both sulfur and nitrogen atoms. The piperazine moiety is substituted with a 2,3-dimethylphenyl group, and the entire structure is further modified with a sulfonyl group. This unique combination of functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines . Subsequent deprotection and selective intramolecular cyclization yield the desired piperazine derivative.

The benzothiadiazole core can be synthesized through various methods, including the reaction of o-phenylenediamine with sulfur-containing reagents. The final step involves the coupling of the piperazine derivative with the benzothiadiazole core under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis can be employed to scale up the production. Additionally, the use of automated reactors and continuous flow systems can enhance the efficiency and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

4-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole involves its interaction with specific molecular targets. The piperazine moiety can bind to receptors or enzymes, modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity. The benzothiadiazole core can participate in electron transfer processes, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole
  • 4-{[4-(4-Bromophenyl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole

Uniqueness

4-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole is unique due to the presence of the 2,3-dimethylphenyl group, which can influence its chemical reactivity and biological activity. This substitution pattern may result in distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds.

Properties

IUPAC Name

4-[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S2/c1-13-5-3-7-16(14(13)2)21-9-11-22(12-10-21)26(23,24)17-8-4-6-15-18(17)20-25-19-15/h3-8H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNUBIHWJIPCDEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC4=NSN=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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